Chloranthalactone E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloranthalactone E is part of a family of natural lindenane-type sesquiterpenoids, mainly isolated from the Chloranthaceae family. These compounds have been the focus of various synthetic strategies due to their complex structures and potential bioactivities (Yue et al., 2012).

Synthesis Analysis

The synthesis of Chloranthalactone E and related compounds involves key steps such as substrate-controlled Matteson epoxidation of ketone and highly diastereoselective intramolecular Hodgson cyclopropanation. These steps are crucial for constructing the challenging cis, trans-3/5/6 tricyclic skeleton. Additionally, methodologies for the γ-alkylidenebutenolide ring formation have been developed (Yue et al., 2012).

Molecular Structure Analysis

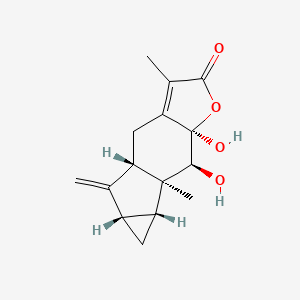

The structure of Chloranthalactone E, like other lindenane sesquiterpenoids, features a cis, trans-3/5/6 tricyclic skeleton that is a hallmark of this family of compounds. This structure has been elucidated through spectroscopic methods and chemical studies, highlighting its complexity and the challenges in synthetic chemistry (Takeda et al., 1993).

Chemical Reactions and Properties

Chloranthalactone E undergoes various chemical reactions that illustrate its reactivity and the possibility of forming derivatives. For example, organocatalytic asymmetric chlorolactonization has been applied to cyclize certain acids in the presence of N-chlorinated hydantoins, demonstrating the synthetic utility of chlorolactones in producing enantioselective compounds (Whitehead et al., 2010).

科学研究应用

合成和结构分析:氯螨内酯E,以及其他类萜化合物如氯螨内酯A、B和F,已从各种植物中分离出来,引起了对它们合成和结构分析的研究。这包括对它们的天然提取、合成策略以及通过光谱方法进行结构阐明的研究(Yue et al., 2012)。

药理学特性:已对氯螨内酯B等化合物的药理学特性进行了研究,该化合物在研究中显示出潜在的抗炎效果。这包括抑制巨噬细胞中一氧化氮产生和促炎介质,表明类似化合物可能在炎症性疾病中具有治疗应用(Li et al., 2016)。

药用应用:与氯螨内酯E相关的化合物,源自氯螨属等植物,已被研究用于药用应用。这包括分离各种类萜烯烃并探索它们潜在的治疗益处,如抗肿瘤活性(Wu et al., 2007)。

化学成分研究:已对含有氯螨内酯E和相关化合物的植物的化学成分进行了研究。这些研究通常旨在识别新化合物并了解它们的化学性质,有助于扩展对植物衍生化学物质的更广泛认识(Chen et al., 2015)。

作用机制

Target of Action

Chloranthalactone E, a labdane diterpene, is primarily known to target nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes. It plays a significant role in the immune system, where it acts as a cytotoxic agent during immune responses .

Mode of Action

It is known to inhibit no production in lps-activated raw 2647 macrophages . This suggests that Chloranthalactone E may interact with the enzymes or pathways involved in NO synthesis, leading to a decrease in NO production.

Result of Action

The primary known result of Chloranthalactone E’s action is the inhibition of NO production in LPS-activated RAW 264.7 macrophages . By inhibiting NO production, Chloranthalactone E may modulate immune responses and exhibit anti-inflammatory effects.

安全和危害

未来方向

属性

IUPAC Name |

(1S,7R,8S,9S,10R,12S)-7,8-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)19-15(10,18)13(14)17/h8-9,11,13,17-18H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLXBYGPGVKTBK-NRLMIDHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloranthalactone E | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。